Welcome to the BenchChem Online Store!
molecular formula C8H12S B1596554 2-Isobutylthiophene CAS No. 32741-05-2

2-Isobutylthiophene

Cat. No. B1596554
M. Wt: 140.25 g/mol
InChI Key: QZNOAPDUAPUERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09315495B2

Procedure details

To solution of 2-isobutylthiophene (743 mg, 5.30 mmol) in 9:1 tetrahydrofuran/hexamethylphosphoramide under argon at −78° C. was added n-butyllithium (2.3 mL, 2.5 M in hexanes) dropwise. The resulting solution was stirred for 20 minutes at −78° C. Bromine (0.35 mL, 6.89 mmol) was added dropwise as a solution in 1 mL anhydrous dichloromethane. The resulting mixture was stirred at −78° C. for 30 minutes before being poured, while cold, into 50 mL of 5% sodium bisulfite solution. 1 N hydrochloric acid (50 mL) was added and organics were extracted with ether (3×75 mL), washed with 0.1 N hydrochloric acid, water and brine (50 mL each), dried over magnesium sulfate, filtered and concentrated. The crude residue was subjected to chromatography on silica gel with gradient elution (0-10% ethyl acetate in hexanes) to give 2-bromo-5-isobutylthiophene as the major component of a mixture of two compounds. Used without further purification or characterization.
Quantity
743 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)[CH:2]([CH3:4])[CH3:3].C([Li])CCC.[Br:15]Br.S(=O)(O)[O-].[Na+].Cl>ClCCl.O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[Br:15][C:7]1[S:6][C:5]([CH2:1][CH:2]([CH3:4])[CH3:3])=[CH:9][CH:8]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
743 mg
Type
reactant
Smiles
C(C(C)C)C=1SC=CC1
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 20 minutes at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −78° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
before being poured
EXTRACTION
Type
EXTRACTION
Details
organics were extracted with ether (3×75 mL)
WASH
Type
WASH
Details
washed with 0.1 N hydrochloric acid, water and brine (50 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The crude residue was subjected to chromatography on silica gel with gradient elution (0-10% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1SC(=CC1)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.